molecular formula C7H10ClFN2 B1403811 (5-Fluoro-3-methylpyridin-2-yl)methanamine hydrochloride CAS No. 1428532-86-8

(5-Fluoro-3-methylpyridin-2-yl)methanamine hydrochloride

Cat. No.: B1403811
CAS No.: 1428532-86-8
M. Wt: 176.62 g/mol
InChI Key: MGXZBJKYLJYZHD-UHFFFAOYSA-N
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Description

(5-Fluoro-3-methylpyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H9FN2.ClH.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-3-methylpyridin-2-yl)methanamine hydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the use of Selectfluor® as a fluorinating agent. The reaction conditions often involve the use of solvents such as acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(5-Fluoro-3-methylpyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Fluoro-3-methylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological targets, potentially affecting enzyme activity or receptor binding. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,3-Difluoropyridine
  • 2,4-Difluoropyridine

Comparison: (5-Fluoro-3-methylpyridin-2-yl)methanamine hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Compared to other fluoropyridines, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research applications .

Properties

IUPAC Name

(5-fluoro-3-methylpyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c1-5-2-6(8)4-10-7(5)3-9;/h2,4H,3,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXZBJKYLJYZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428532-86-8
Record name 2-Pyridinemethanamine, 5-fluoro-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428532-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Fluoro-3-methylpyridin-2-yl)methanamine hydrochloride
Reactant of Route 2
(5-Fluoro-3-methylpyridin-2-yl)methanamine hydrochloride
Reactant of Route 3
(5-Fluoro-3-methylpyridin-2-yl)methanamine hydrochloride
Reactant of Route 4
(5-Fluoro-3-methylpyridin-2-yl)methanamine hydrochloride
Reactant of Route 5
(5-Fluoro-3-methylpyridin-2-yl)methanamine hydrochloride
Reactant of Route 6
(5-Fluoro-3-methylpyridin-2-yl)methanamine hydrochloride

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